2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
CAS No.: 1223812-71-2
Cat. No.: VC5235897
Molecular Formula: C21H18FN3S
Molecular Weight: 363.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223812-71-2 |
|---|---|
| Molecular Formula | C21H18FN3S |
| Molecular Weight | 363.45 |
| IUPAC Name | 2-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C21H18FN3S/c1-14-3-4-15(2)18(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3 |
| Standard InChI Key | GDKZFTWUFQXRKZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
Introduction
The compound 2-(2,5-dimethylphenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic organic molecule belonging to the pyrazolo[1,5-a]pyrazine family. These compounds are notable for their fused nitrogen-containing ring systems, which exhibit diverse biological and physicochemical properties. The specific structure of this compound combines a pyrazolo[1,5-a]pyrazine core with functionalized phenyl and sulfanyl groups, contributing to its potential applications in medicinal chemistry and material science.
Structural Features
The molecular structure of this compound includes:
-
Pyrazolo[1,5-a]pyrazine Core: A fused bicyclic system combining a pyrazole and a pyrazine ring. This scaffold is known for its rigidity and planarity.
-
Substituents:
-
A 2,5-dimethylphenyl group at position 2 of the pyrazolo[1,5-a]pyrazine.
-
A 4-fluorophenylmethylsulfanyl group at position 4.
-
These substitutions enhance the compound's electronic and steric properties, influencing its reactivity and biological activity.
Synthesis Pathways
The synthesis of this compound likely involves:
-
Formation of the Pyrazolo[1,5-a]pyrazine Core:
-
Cyclocondensation reactions between aminopyrazoles and biselectrophilic reagents such as enones or diketones are commonly employed to construct the core structure.
-
Alternative methods include pericyclic reactions or metal-catalyzed cyclizations.
-
-
Functionalization at Positions 2 and 4:
-
Electrophilic aromatic substitution or nucleophilic addition reactions introduce the dimethylphenyl and fluorophenylmethylsulfanyl groups.
-
These reactions are typically optimized to ensure high yields and minimal by-products.
Biological Activity
Compounds containing the pyrazolo[1,5-a]pyrazine scaffold have demonstrated a broad range of biological activities:
-
Anticancer Potential: Pyrazolo[1,5-a]pyrazines have been investigated as inhibitors of key enzymes involved in cancer cell proliferation, such as protein kinases .
-
Anti-inflammatory Properties: Functionalized derivatives show promise in modulating inflammatory pathways.
-
Antimicrobial Activity: The presence of sulfur-containing groups enhances activity against bacterial and fungal strains.
The specific substituents on this compound may further modulate these activities through electronic effects or interactions with biological targets.
Applications
This compound has potential applications in:
-
Pharmaceuticals:
-
Material Science:
Challenges in Research
While promising, challenges include:
-
Synthetic Complexity: Multi-step synthesis requires optimization for scalability.
-
Toxicity Studies: Comprehensive evaluation of biocompatibility is needed before clinical applications.
-
Limited Data Availability: Further research is required to fully understand its pharmacokinetics and pharmacodynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume